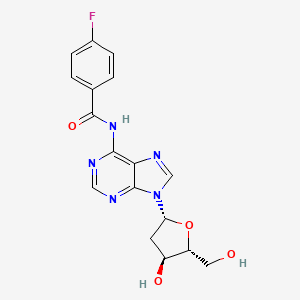
2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2-Bromophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2-Methylphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91259-94-8 |
|---|---|
Formule moléculaire |
C12H9FN2OS2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9FN2OS2/c13-9-4-2-1-3-8(9)11-15(10(16)7-18-11)12-14-5-6-17-12/h1-6,11H,7H2 |
Clé InChI |
KBUYGJPHIDEPTN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


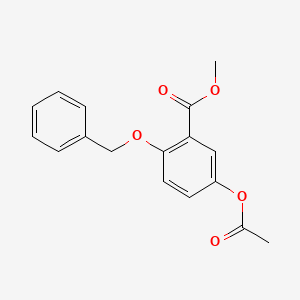

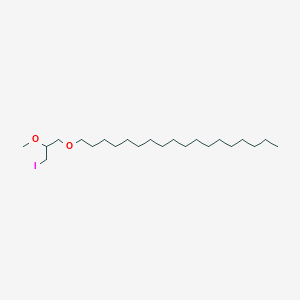
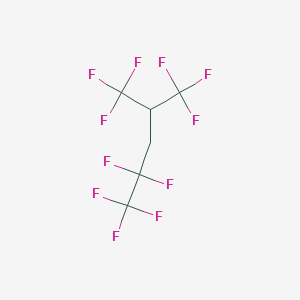
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
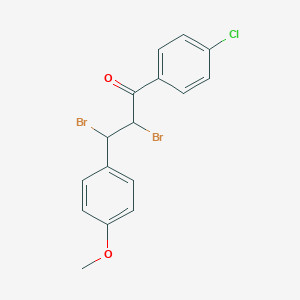
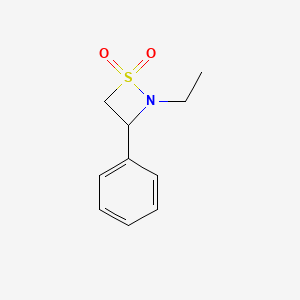
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)

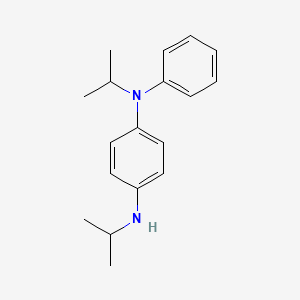

![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
